Technical Whitepaper: Mandyphos SL-M009-2 in Asymmetric Catalysis
Technical Whitepaper: Mandyphos SL-M009-2 in Asymmetric Catalysis
[1][2]
Executive Summary
Mandyphos SL-M009-2 (CAS 847997-73-3) is a high-performance chiral ferrocenyl diphosphine ligand designed for challenging asymmetric hydrogenations.[1][2] Belonging to the "Mandyphos" family developed by Solvias, this ligand is distinguished by its C2-symmetric ferrocene backbone and amino-functionalized side chains .[1][2]
Unlike standard bisphosphines (e.g., BINAP, DuPhos), SL-M009-2 incorporates a "soft" coordination environment through its P-Fe-P scaffold and potential hemilabile interactions via the dimethylamino groups.[1][2] It is the ligand of choice for the rhodium-catalyzed hydrogenation of
This guide provides a technical deep-dive into the structural mechanics, reaction protocols, and troubleshooting frameworks required to deploy SL-M009-2 effectively in drug development pipelines.[1][2]
Chemical Profile & Structural Mechanics[2][3]
Identity & Physicochemical Properties[1][2]
| Property | Specification |
| Common Name | Mandyphos SL-M009-2 |
| IUPAC Name | (R,R)-1,1'-Bis[bis(3,5-dimethylphenyl)phosphino]-2,2'-bis[(S)- |
| CAS Number | 847997-73-3 |
| Molecular Formula | C₆₀H₆₆FeN₂P₂ |
| Molecular Weight | 933.01 g/mol |
| Appearance | Orange to dark orange crystalline powder |
| Solubility | Soluble in THF, Toluene, DCM; insoluble in water/alcohols |
| Air Stability | Moderately stable as solid; oxidation-sensitive in solution |
| Stereochemistry | Planar Chirality: (R,R) on Ferrocene; Central Chirality: (S,S) on Carbon |
Structural Logic: The "Mandyphos Effect"
The efficacy of SL-M009-2 stems from two structural pillars:
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Ferrocenyl Backbone: Provides a rigid yet flexible scaffold that positions the phosphorus atoms at an ideal bite angle for Rh(I) and Ir(I) precursors.[1][2]
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3,5-Xylyl Substituents: The 3,5-dimethylphenyl groups on the phosphorus atoms increase steric bulk compared to phenyl analogs (SL-M001 series).[1][2] This "xylyl effect" often enhances enantioselectivity by restricting the rotational freedom of the substrate in the chiral pocket.[1][2]
-
Amino Side-Arms: The dimethylamino groups are not just steric bulk; they can act as proton shuttles or weak hemilabile ligands, stabilizing reactive intermediates during the catalytic cycle.[1][2]
Figure 1: Structural logic of Mandyphos SL-M009-2.[1][2][3] The interplay between the ferrocene backbone and the xylyl-phosphine groups creates a highly selective chiral pocket.[1][2]
Catalytic Applications & Mechanism[1][2]
Primary Application: Rh-Catalyzed Hydrogenation
SL-M009-2 is most authoritative in the hydrogenation of prochiral olefins bearing coordinating functional groups.[1][2]
-
Substrates: Dehydroamino acids, Enamides, Itaconates.[1][2][4]
-
Mechanism: The reaction typically proceeds via the "Unsaturated Pathway" or "Hydride Pathway" depending on the substrate.[1][2] For enamides, the Rh-complex coordinates the olefin and the amide oxygen, forming a chelate that dictates the facial selectivity of hydride insertion.[1][2]
Mechanistic Cycle (Rh-Enamide)
The following diagram illustrates the catalytic cycle for the hydrogenation of an enamide, highlighting where SL-M009-2 exerts stereocontrol.
Figure 2: Catalytic cycle for Rh-Mandyphos mediated hydrogenation.[1][2] The Migratory Insertion step is where the steric bulk of SL-M009-2 enforces enantioselectivity.[1][2]
Validated Experimental Protocol
Objective: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate (Benchmark Substrate). Target: >99% Conversion, >98% ee.
Materials Preparation
-
Ligand: Mandyphos SL-M009-2 (1.1 eq relative to metal).[1][2]
-
Solvent: Degassed Methanol (MeOH) or Dichloromethane (DCM).[1][2] Note: Mandyphos is often faster in DCM but may show higher ee in MeOH.[1][2]
-
Substrate: Methyl 2-acetamidoacrylate (0.5 M solution).[1][2]
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
Reaction Assembly:
-
Hydrogenation:
-
Work-up & Analysis:
Data Summary Table (Expected Results)
| Parameter | Standard Condition | Optimization Range |
| Pressure | 20 bar | 5 – 50 bar |
| Temperature | 25°C | 0°C – 50°C |
| Solvent | DCM or MeOH | THF, Toluene, TFE |
| S/C Ratio | 100:1 | Up to 20,000:1 |
| Typical ee% | >98% (S) | Substrate dependent |
Troubleshooting & Optimization Logic
When results deviate from expectations, use this logic tree to diagnose the failure mode.
Low Conversion (<50%)
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Cause 1: Poisoning. Phosphines are sensitive to oxidation.[1][2] Ensure solvents are rigorously degassed.[2]
-
Cause 2: Steric Clashes. The 3,5-xylyl groups are bulky.[2] If the substrate is also very bulky (e.g., tetra-substituted olefin), increase H₂ pressure to 50 bar or switch to a less sterically demanding Mandyphos analog (e.g., SL-M001-2).[1][2]
-
Cause 3: Inhibitory Impurities. Halides or sulfur in the substrate can poison Rh.[1][2] Purify substrate via recrystallization or passing through a silica plug.[1][2]
Low Enantioselectivity (<90% ee)[1][2]
-
Cause 1: Solvent Effect. Protic solvents (MeOH) often stabilize the transition state differently than aprotic ones (DCM).[1][2] Screen MeOH, TFE (Trifluoroethanol), and DCM.[1][2]
-
Cause 2: Temperature. Lower the temperature to 0°C. While rate decreases, the difference in activation energy between the R and S pathways becomes more pronounced, improving ee.[1][2]
Figure 3: Decision matrix for optimizing Mandyphos-catalyzed reactions.
References
-
Solvias AG. Ligands and Catalysts Catalogue. Retrieved from [1][2]
-
Santa Cruz Biotechnology. Mandyphos SL-M009-2 Product Data.[1][2][5] Retrieved from [2]
-
ChemicalBook. CAS 847997-73-3 Technical Specifications.[1][2][4] Retrieved from [2]
-
Blaser, H. U., et al. Solvias Josiphos and Mandyphos Ligands: From Discovery to Technical Applications.[1][2] ResearchGate.[2] Retrieved from
Sources
- 1. solvias.com [solvias.com]
- 2. pschemicals.com [pschemicals.com]
- 3. solvias.com [solvias.com]
- 4. (ALPHAS,ALPHAS)-1,1'-BIS[ALPHA-(DIMETHYLAMINO)BENZYL]-(R,R)-2,2'-BIS[DI(3,5-XYLYL)PHOSPHINO]FERROCENE | 847997-73-3 [chemicalbook.com]
- 5. Mandyphos SL-M009-1 | CAS 793718-16-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
